Fasudil, a specific inhibitor of Rho-associated protein kinase (ROCK), has emerged as a promising tool in human pluripotent stem cell (hPSC) research []. Traditionally, Y-27632 has been the primary ROCK inhibitor used in this field. However, Fasudil offers several advantages:
Studies have shown that Fasudil enhances hPSC growth following thawing and passaging, similar to Y-27632 []. This improved survival is crucial for maintaining healthy stem cell lines for research purposes.
Fasudil does not appear to affect the pluripotent state of hPSCs, meaning they retain their ability to differentiate into various cell types []. This is essential for generating the specific cell lines needed for different research applications.
Fasudil may even promote differentiation in certain contexts. For instance, research suggests it can improve retinal pigment epithelium (RPE) differentiation and the survival of neural crest cells (NCCs) during differentiation [].
Fasudil is a potent Rho-kinase inhibitor and vasodilator, primarily used in the treatment of cerebral vasospasm, particularly following subarachnoid hemorrhage. Its chemical formula is C₁₄H₁₇N₃O₂S, with a molar mass of 291.37 g/mol. The compound exhibits a complex mechanism of action, primarily through the inhibition of Rho-associated protein kinase, which plays a crucial role in regulating vascular smooth muscle contraction and remodeling .
Fasudil's primary mechanism of action involves inhibiting Rho-kinase, an enzyme that plays a role in regulating smooth muscle contraction and cell motility []. By inhibiting this enzyme, Fasudil can cause relaxation of blood vessels, hence its vasodilator properties []. This mechanism is being explored for various medical applications [, ].
Fasudil exhibits several biological activities:
Fasudil can be synthesized through various methods, including:
Fasudil has several clinical applications:
Fasudil interacts with various drugs and biological pathways:
Fasudil shares structural and functional similarities with several other compounds. Here are some notable examples:
Compound Name | Chemical Formula | Primary Use | Unique Features |
---|---|---|---|
Ripasudil | C₁₄H₁₈ClN₃O₂S | Treatment of glaucoma | Selective Rho kinase inhibitor for ocular use |
Y27632 | C₁₄H₁₈N₂O₂S | Research tool for studying Rho kinase | Highly selective for Rho-associated protein kinases |
H1152 | C₂₁H₂₃N₃O₂S | Experimental use in cancer research | More potent than fasudil against Rho kinase |
Fasudil is distinguished by its dual action as both a Rho-kinase inhibitor and a vasodilator, making it particularly effective in treating conditions associated with vascular dysfunction. Its ability to directly inhibit α-synuclein aggregation sets it apart from other Rho-kinase inhibitors, positioning it as a candidate for neuroprotective therapies .
Irritant